molecular formula C27H28N4O2S B2561547 N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242992-31-9

N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No. B2561547
M. Wt: 472.61
InChI Key: QXVAEZHJEFABRO-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H28N4O2S and its molecular weight is 472.61. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties Research has led to the synthesis of novel heterocyclic compounds derived from structural analogs of N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide. These compounds exhibit significant pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis process often involves the reaction of key precursors under specific conditions to produce compounds with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020), (Kambappa et al., 2017).

Anti-Angiogenic and DNA Cleavage Activities Some derivatives have been synthesized and characterized for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities. These properties are crucial for their application in anticancer therapy, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Antituberculosis Activity A series of compounds have been designed and synthesized for their activity against Mycobacterium tuberculosis. These compounds, through molecular hybridization techniques, have shown promising results in inhibiting Mycobacterium smegmatis GyrB ATPase assay, suggesting their potential as antituberculosis agents (Jeankumar et al., 2013).

Histone Deacetylase Inhibition The exploration of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide and its derivatives as histone deacetylase (HDAC) inhibitors has provided insights into their potential as anticancer drugs. These compounds selectively inhibit HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis, highlighting their potential in cancer therapy (Zhou et al., 2008).

Antimicrobial and Anti-Hyperglycemic Evaluation Further studies have focused on the synthesis and evaluation of novel carboximidamides derived from cyanamides for their anti-hyperglycemic properties, offering potential therapeutic strategies for diabetes management. Additionally, some derivatives have shown significant antimicrobial activity against a range of bacteria and fungi, underscoring their potential in treating infectious diseases (Moustafa et al., 2021), (Suresh, Lavanya, & Rao, 2016).

properties

CAS RN

1242992-31-9

Product Name

N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Molecular Formula

C27H28N4O2S

Molecular Weight

472.61

IUPAC Name

N-[(2-methylphenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C27H28N4O2S/c1-17-6-5-9-20(14-17)22-16-34-24-23(22)29-27(30-26(24)33)31-12-10-19(11-13-31)25(32)28-15-21-8-4-3-7-18(21)2/h3-9,14,16,19H,10-13,15H2,1-2H3,(H,28,32)(H,29,30,33)

InChI Key

QXVAEZHJEFABRO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CC=C5C

solubility

not available

Origin of Product

United States

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